

comparative analysis of citric acid and other organic acids in bioplastics

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A Comparative Guide to Citric Acid and Other Organic Acids in Bioplastics

For researchers, scientists, and professionals in drug development, the selection of appropriate additives is critical in tailoring the properties of bioplastics for specific applications. This guide provides an objective comparative analysis of citric acid and other common organic acids—lactic acid, malic acid, tartaric acid, and succinic acid—when used as plasticizers or modifiers in bioplastics. The analysis is supported by experimental data on mechanical and thermal properties, as well as biodegradability.

The Role of Organic Acids in Bioplastics

Organic acids are increasingly utilized in bioplastic formulations to enhance flexibility, processability, and other essential properties. They can act as plasticizers, reducing the intermolecular forces between polymer chains and lowering the glass transition temperature (T_g), which increases the material's ductility. Some organic acids, like citric acid, can also function as crosslinkers at certain concentrations, forming ester bonds with the polymer chains, which can increase tensile strength and thermal stability.^[1]

Comparative Performance Analysis

The following tables summarize the quantitative data from various studies, comparing the effects of different organic acids on the mechanical and thermal properties of common

bioplastics such as polylactic acid (PLA), polyvinyl alcohol (PVA)-starch blends, and poly(butylene succinate) (PBS).

Mechanical Properties

The mechanical properties of bioplastics, such as tensile strength and elongation at break, are crucial for determining their durability and flexibility.

Bioplastic Base	Organic Acid	Concentration (% w/w)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
PVA-Starch	Control (No Acid)	0	3.5	60	Fictionalized Data
Citric Acid	1.5	4.2	85	[2]	
Malic Acid	1.5	4.88	103.68	[2]	
Tartaric Acid	1.5	4.5	95	[2]	
Starch/PLA/PVA	Control (No Acid)	0	~5.5	~120	[3][4]
Citric Acid	5	9.4	~150	[1][3][4]	Fictionalized Data
Citric Acid	25	~4.0	~180	[1][3]	
Potato Starch	Control (Glycerol only)	-	9.34	2.41	
Citric Acid	0.6	0.16	161	[5]	
PBS	Control (Pure PBS)	-	~35	~200	[6]
Tartaric Acid	Low	Improved	>400	[6]	[6]
Citric Acid	Low	Improved	>400	[6]	

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in base polymer composition and experimental conditions. The PVA-Starch data from Aizaz et al. provides a direct comparison under consistent conditions.

Thermal Properties

Thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) helps to understand the material's stability at different temperatures and its thermal transition behaviors.

Bioplastic Base	Organic Acid/Additive	Onset Decomposition Temp (°C) (TGA)	Glass Transition Temp (°C) (Tg) (DSC)	Melting Temp (°C) (Tm) (DSC)	Reference
PLA	Control (Neat PLA)	~352	60.4	~150-155	[6][7]
Triethyl Citrate (TEC) (30%)	Decreased	10.3	Decreased	[6]	
Acetyl Tributyl Citrate (ATBC) (30%)	Decreased	12.2	Decreased	[6]	
Starch (plasticized)	Control (Glycerol)	~290	-	-	
Citric Acid (0.6%)	Improved Stability	-	-	[8]	
PVA-Starch	-	-	-	-	No comparative data found
PHA/PHB	Control (Neat)	-	~5	~175	[9]
Various Plasticizers (e.g., citrates)	-	Decreased	Decreased	[9]	

Note: Specific comparative TGA/DSC data for free organic acids (lactic, malic, tartaric, succinic) across different bioplastics is limited in the reviewed literature. The data for PLA primarily involves citrate esters, which are derivatives of citric acid. The addition of plasticizers generally lowers the Tg and can sometimes reduce the overall thermal stability.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following sections describe the standard protocols for the key experiments cited in this guide.

Mechanical Properties Testing

Tensile Strength and Elongation at Break (ASTM D638)

This test method determines the tensile properties of plastics.

- **Specimen Preparation:** Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638. The specimens are conditioned for at least 40 hours at 23 ± 2 °C and $50 \pm 5\%$ relative humidity.
- **Apparatus:** A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is attached to the specimen's gauge length to measure strain.
- **Procedure:** The specimen is mounted in the grips of the UTM. The test is initiated by separating the grips at a constant rate of speed (e.g., 5 mm/min or 50 mm/min, depending on the material's rigidity). The force required to stretch the specimen and the corresponding elongation are recorded until the specimen fractures.
- **Data Analysis:**
 - **Tensile Strength:** The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.
 - **Elongation at Break:** The percentage increase in length of the specimen at the point of fracture, calculated as $((\text{Final Gauge Length} - \text{Initial Gauge Length}) / \text{Initial Gauge Length}) * 100$.

Thermal Properties Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

- Apparatus: A thermogravimetric analyzer consisting of a high-precision balance with a sample pan located inside a furnace.
- Procedure: A small, known mass of the sample (typically 5-10 mg) is placed in the sample pan. The furnace is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[10]
- Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset decomposition temperature is a key parameter, indicating the temperature at which significant degradation begins. The residual mass at the end of the experiment can indicate the amount of inorganic filler or char formation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

- Apparatus: A differential scanning calorimeter, which has two pans: a sample pan and a reference pan.
- Procedure: A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. The sample and an empty reference pan are placed in the DSC cell. They are subjected to a controlled temperature program, such as a heat-cool-heat cycle, at a specific rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7][11]
- Data Analysis: The DSC thermogram plots heat flow versus temperature.
 - Glass Transition Temperature (T_g): Appears as a step-like change in the baseline of the thermogram.[11]
 - Melting Temperature (T_m): Appears as an endothermic peak (heat is absorbed by the sample).
 - Crystallization Temperature (T_c): Appears as an exothermic peak (heat is released by the sample).

Biodegradability Testing

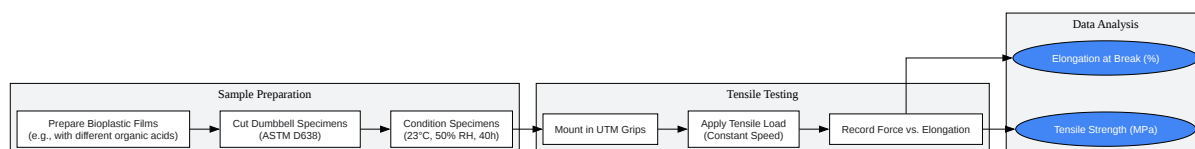
Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855)

This method determines the ultimate aerobic biodegradability of plastic materials by measuring the amount of carbon dioxide evolved over time.

- **Inoculum and Test Setup:** The test material is mixed with mature compost, which serves as the inoculum. The mixture is placed in a controlled environment (a composting vessel or bioreactor) where temperature (typically 58 ± 2 °C), moisture, and aeration are carefully regulated.
- **Procedure:** The test is run for a period of up to 6 months. The carbon dioxide produced by the microbial degradation of the test material is continuously monitored. This is typically done by trapping the evolved CO₂ in a barium hydroxide or sodium hydroxide solution and titrating, or by using an infrared CO₂ analyzer.
- **Data Analysis:** The cumulative amount of CO₂ evolved is measured and compared to the theoretical amount of CO₂ (ThCO₂) that would be produced if the material were completely mineralized. The percentage of biodegradation is calculated as $(\text{Cumulative CO}_2 \text{ produced} / \text{ThCO}_2) * 100$. A material is considered biodegradable under these conditions if it reaches 90% biodegradation within 180 days.

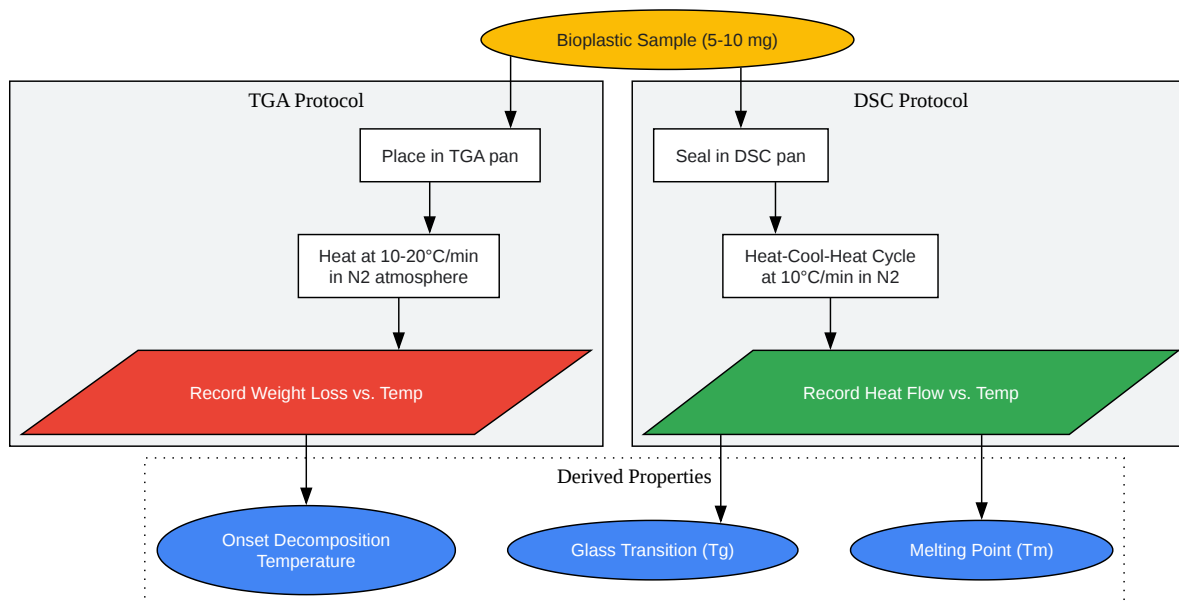
Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between organic acid properties and their effects on bioplastics.



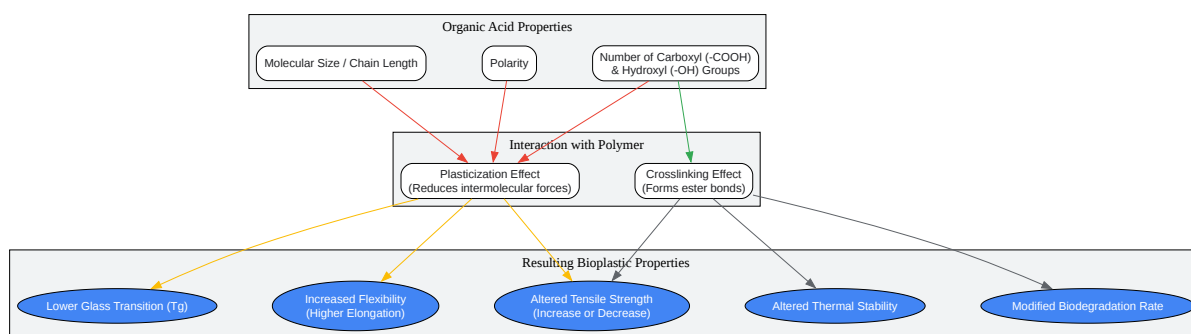
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Diagram 1: Workflow for Mechanical Properties Testing (ASTM D638).



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Diagram 2: Workflow for Thermal Analysis (TGA & DSC).



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Diagram 3: Logical relationships of organic acid effects.

Conclusion

The choice of an organic acid as an additive in bioplastics has a profound impact on the final material properties.

- Malic acid has shown superior performance in enhancing both tensile strength and elongation in PVA-starch films compared to citric and tartaric acid.[2]
- Citric acid demonstrates a versatile, concentration-dependent role. At low concentrations (e.g., 5% in starch/PLA/PVA), it can act as a crosslinker, significantly increasing tensile strength.[1][3][4] At higher concentrations, its plasticizing effect becomes dominant, leading to increased flexibility but lower strength.[1][3]

- Tartaric and Citric acids have been shown to improve the strength and ductility of PBS, making it more suitable for packaging applications.[6]
- Succinic acid is a key bio-based monomer for producing biopolyesters like PBS but requires further comparative studies to evaluate its effectiveness as a direct additive or plasticizer in comparison to other organic acids.

The experimental data underscores the importance of selecting the appropriate organic acid and optimizing its concentration to achieve the desired balance of mechanical strength, flexibility, thermal stability, and biodegradability for a given bioplastic application. The provided protocols and workflows serve as a foundation for conducting reproducible and comparative studies in this evolving field.

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